1-Pyrroline-4-hydroxy-2-carboxylate

Beschreibung

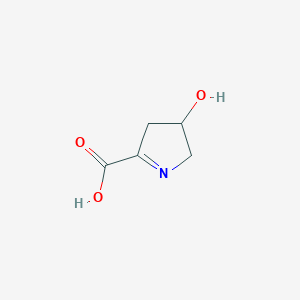

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMLMYXPXUTBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331483 | |

| Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9054-77-7 | |

| Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways Involving 1 Pyrroline 4 Hydroxy 2 Carboxylate

Intermediacy in Hydroxyproline (B1673980) Catabolism

1-Pyrroline-4-hydroxy-2-carboxylate (HPC) is a key intermediate in the metabolic breakdown, or catabolism, of hydroxyproline, an amino acid abundant in collagen. nih.govresearchgate.net This process is observed in both prokaryotic and mammalian systems, although the specific pathways and enzymes involved can differ.

Pathways in Prokaryotic Systems

In various bacteria, the catabolism of trans-4-L-hydroxyproline (T4LHyp) converges on the formation of HPC, which is then further metabolized to enter central metabolic pathways. cabidigitallibrary.org This breakdown of hydroxyproline provides a source of both carbon and nitrogen for these microorganisms. researchgate.netasm.org

In bacteria of the genus Pseudomonas, such as Pseudomonas putida and Pseudomonas aeruginosa, L-hydroxyproline is converted to α-ketoglutarate through a series of enzymatic steps. nih.gov The pathway begins with the conversion of L-hydroxyproline to D-hydroxyproline by an epimerase. Subsequently, D-hydroxyproline dehydrogenase oxidizes D-hydroxyproline to form this compound. nih.gov This intermediate is then acted upon by this compound deaminase, which, with the addition of water, converts it to 2,5-dioxopentanoate (B1259413) and ammonia. wikipedia.org Finally, 2,5-dioxopentanoate is oxidized to α-ketoglutarate, which can enter the citric acid cycle. cabidigitallibrary.org

Interestingly, research has revealed that the D-hydroxyproline dehydrogenases in P. putida and P. aeruginosa have evolved convergently. nih.gov The enzyme in P. putida is a homodimer containing FAD, while the P. aeruginosa enzyme is a more complex heterotrimer. asm.orgnih.gov

Table 1: Key Enzymes in Pseudomonas Hydroxyproline Catabolism

| Enzyme | Function |

|---|---|

| Hydroxyproline 2-epimerase | Converts trans-4-L-Hyp to cis-4-D-Hyp. nih.gov |

| D-hydroxyproline dehydrogenase | Oxidizes cis-4-D-Hyp to this compound. nih.govnih.gov |

| This compound deaminase | Converts this compound to 2,5-dioxopentanoate. wikipedia.orguniprot.org |

| α-ketoglutaric semialdehyde dehydrogenase | Converts 2,5-dioxopentanoate to α-ketoglutarate. cabidigitallibrary.org |

Sinorhizobium meliloti, a soil bacterium known for its symbiotic relationship with legumes, can also utilize 4-hydroxyproline (B1632879) as a sole source of carbon and nitrogen. asm.org The catabolic pathway in S. meliloti is believed to be the same as the one initially described in Pseudomonas. nih.govasm.org A cluster of 14 hyp genes on the pSymB chromid is induced by the presence of trans-4-L-hydroxyproline. nih.govasm.org The pathway involves the conversion of trans-4-L-Hyp to cis-4-D-Hyp, which is then oxidized to this compound by the HypO protein (cis-4-hydroxy-D-proline dehydrogenase). researchgate.net Subsequently, the HypD protein (Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase) catalyzes the conversion of this intermediate. researchgate.net

In Streptomyces coelicolor, the metabolism of L-hydroxyproline also proceeds through the formation of this compound. researchgate.net The genetic cluster responsible for this metabolic pathway in S. coelicolor shares similarities with that found in Pseudomonas aeruginosa. researchgate.net

The ability to metabolize hydroxyproline via this compound is not limited to the aforementioned genera. This metabolic capability has been identified in a variety of bacteria, highlighting its significance in diverse ecological niches where collagen-derived nutrients are available. researchgate.net The general pathway involves the conversion of L-hydroxyproline to α-ketoglutarate. cabidigitallibrary.org

Mammalian Metabolic Origins from Hydroxyproline

In mammals, the breakdown of hydroxyproline derived from the turnover of collagen also leads to the formation of intermediates that enter central metabolism. nih.govnih.gov Free 4-hydroxyproline is catabolized primarily in the liver and kidneys. nih.gov The major pathway involves the oxidation of hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate, which is distinct from the this compound intermediate found in many bacteria. However, alternative pathways exist. One such pathway involves the formation of pyrrole-2-carboxylate, and it is thought that this compound may be a labile precursor to this compound in human urine. wikipedia.orghmdb.ca The catabolism of hydroxyproline in mammals ultimately leads to the formation of glyoxylate (B1226380) and glycine. nih.gov

Precursor Molecules and Early Steps in Formation

The primary route for the formation of this compound involves the degradation of L-hydroxyproline. In a pathway observed in bacteria such as Pseudomonas putida and Pseudomonas aeruginosa, L-hydroxyproline is first converted to D-hydroxyproline. nih.govnih.gov This initial step is catalyzed by L-hydroxyproline 2-epimerase. Following this epimerization, D-hydroxyproline undergoes oxidation to form this compound. nih.govnih.gov This oxidative step is carried out by the enzyme D-hydroxyproline dehydrogenase. nih.govnih.gov

This bacterial pathway for L-hydroxyproline metabolism is distinct from mammalian pathways. nih.gov The D-hydroxyproline dehydrogenases found in these bacteria show a high specificity for their substrate, D-hydroxyproline. nih.govnih.gov

Downstream Metabolites and End-Products

Once formed, this compound is a transient intermediate that is further metabolized. It undergoes enzymatic deamination, a reaction catalyzed by this compound deaminase. nih.govwikipedia.orgnih.gov This reaction yields 2,5-dioxopentanoate, also known as α-ketoglutaric semialdehyde. nih.govwikipedia.orgnih.gov

Participation in Arginine and Proline Metabolism

While the degradation pathway of hydroxyproline involving this compound is distinct, it shares structural and metabolic similarities with the metabolism of proline and arginine. wikipedia.orghmdb.canih.gov

Connections to 1-Pyrroline-5-carboxylate Metabolism

A structurally related and more central metabolite is 1-pyrroline-5-carboxylate (P5C). P5C is a key intermediate in the biosynthesis and degradation of both proline and arginine. hmdb.cawikipedia.org It is formed from the oxidation of proline and can be converted to glutamate. hmdb.cayoutube.com Conversely, P5C can be reduced to proline. wikipedia.orgwikipedia.org

While the enzymes involved in the initial steps of hydroxyproline and proline degradation are distinct, the resulting pyrroline (B1223166) structures highlight a common chemical motif in amino acid catabolism. nih.gov However, research indicates that the pathway involving this compound is specific to hydroxyproline degradation and does not directly link to proline metabolism. nih.govnih.gov

Interplay with Other Amino Acid Metabolic Cycles

The metabolism of this compound is primarily linked to the degradation of hydroxyproline. The end product of this pathway, α-ketoglutarate, is a key intermediate in the citric acid cycle and also serves as a central molecule in amino acid metabolism, connecting to the metabolic pathways of glutamate, glutamine, proline, and arginine. youtube.com

Metabolic Interconnections with Central Carbon Metabolism

The degradation of L-hydroxyproline via this compound ultimately feeds into central carbon metabolism. nih.govnih.gov The final product, α-ketoglutarate, is a crucial intermediate in the citric acid cycle (TCA cycle), a major energy-yielding pathway in the cell. nih.govnih.govyoutube.com By converting hydroxyproline into α-ketoglutarate, this metabolic pathway provides a means for utilizing this amino acid as a carbon and energy source.

Enzymology of 1 Pyrroline 4 Hydroxy 2 Carboxylate Transformation

1-Pyrroline-4-hydroxy-2-carboxylate Deaminase (HPC Deaminase; EC 3.5.4.22)

This compound deaminase, also known as HPC deaminase, is a crucial enzyme in the degradation pathway of L-hydroxyproline in some bacteria, such as Pseudomonas putida, Pseudomonas aeruginosa, and Sinorhizobium meliloti. nih.govasm.org It belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in cyclic amidines. wikipedia.orgcreative-enzymes.com The systematic name for this enzyme is this compound aminohydrolase (decyclizing). wikipedia.orgcreative-enzymes.com

HPC deaminase catalyzes the hydrolytic deamination of its substrate, this compound (HPC), in the presence of water. wikipedia.org This reaction involves the cleavage of the cyclic amidine bond within the HPC molecule. The process results in the formation of two products: 2,5-dioxopentanoate (B1259413) (also known as α-ketoglutaric semialdehyde) and ammonia. wikipedia.orgnih.gov

This compound + H₂O ⇌ 2,5-dioxopentanoate + NH₃ wikipedia.org

This enzymatic step is a critical part of the metabolic pathway that converts L-hydroxyproline to α-ketoglutarate. nih.gov

HPC deaminase exhibits a high degree of specificity for its primary substrate, this compound. nih.gov However, studies have also revealed a degree of substrate promiscuity. For instance, the enzyme's activity can be competitively inhibited by pyruvate (B1213749), which is a common substrate for other enzymes within the same protein family. nih.gov This suggests that while the enzyme is tailored for HPC, other structurally similar molecules can interact with its active site.

The kinetic properties of HPC deaminase have been a subject of study to understand its efficiency and behavior. Kinetic analyses are crucial for determining parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic turnover rate. While specific kinetic values can vary depending on the source organism and experimental conditions, the characterization of these parameters is fundamental to understanding the enzyme's function in the metabolic pathway.

Detailed kinetic data from specific studies would be presented in a table here if available in the search results.

The genetic basis for HPC deaminase has been identified in several bacterial species. In Sinorhizobium meliloti, the enzyme is encoded by the hypD gene. asm.org This gene is part of a larger hyp gene cluster that is induced during the catabolism of trans-4-L-Hyp. asm.org Similarly, in Pseudomonas putida, the gene encoding HPC deaminase (referred to as LhpC) is also located within a gene cluster involved in hydroxyproline (B1673980) metabolism. asm.org The expression of these genes allows the bacteria to synthesize the necessary enzymes to utilize hydroxyproline as a source of carbon and nitrogen. asm.org

From a structural standpoint, HPC deaminase possesses a distinct and informative architecture that places it within a well-characterized superfamily of proteins.

HPC deaminase is a member of the N-acetylneuraminate lyase (NAL) subfamily, which itself is part of the larger (α/β)₈ barrel protein family. asm.org This classification is based on sequence analysis and the determination of its crystal structure. asm.org The (α/β)₈ barrel, also known as a TIM barrel, is a conserved protein fold consisting of eight α-helices and eight parallel β-strands that alternate along the peptide backbone. The active site is typically located at the C-terminal end of the β-barrel. Other enzymes in the NAL subfamily include dihydrodipicolinate synthase (DHDPS), N-acetylneuraminate lyase (NAL), and trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (HBPHA). asm.org

Structural Biology and Protein Family Classification

Crystal Structure Analyses (where available)

While crystal structures for every enzyme in the hydroxyproline catabolic pathway are not available, analysis of key components provides significant insight into their mechanisms. The crystal structure of HypD, the enzyme responsible for the deamination of Δ¹-pyrroline-4-hydroxy-2-carboxylate in Sinorhizobium meliloti, has been determined. nih.govasm.org This analysis revealed that HypD is a member of the N-acetylneuraminate lyase subfamily and possesses an (α/β)₈ barrel protein fold. nih.govasm.org This structural classification is consistent with the known enzymatic mechanism for other members of this protein family. nih.govasm.org

For the this compound deaminase from Pseudomonas putida, a 3D structural model is available through the AlphaFold database, which provides a predicted structure based on its amino acid sequence.

D-Hydroxyproline Dehydrogenase (e.g., HypO)

D-Hydroxyproline dehydrogenase is the enzyme directly responsible for the synthesis of this compound from its immediate precursor.

In bacterial hydroxyproline catabolism, D-Hydroxyproline Dehydrogenase (also known as HypO in S. meliloti) catalyzes the oxidation of cis-4-D-hydroxyproline to produce Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC). nih.govasm.orgnih.gov This step is crucial as it channels the D-isomer of hydroxyproline, formed by an epimerase, into the next stage of the pathway. asm.orgnih.gov The product, HPC, is subsequently deaminated to α-ketoglutarate semialdehyde. asm.orgnih.gov In some bacteria, this pathway represents a novel route for metabolizing L-hydroxyproline, converting it to the central metabolic intermediate α-ketoglutarate. nih.gov The human enzyme PRODH2, also known as hydroxyproline dehydrogenase (HYPDH), performs a similar function but acts on trans-4-L-hydroxyproline to generate delta-1-pyrroline-3-hydroxy-5-carboxylate. uniprot.orgnih.gov

The enzymatic properties of D-hydroxyproline dehydrogenases can vary significantly between bacterial species, suggesting convergent evolution. nih.gov

In Pseudomonas putida , the dehydrogenase is a homomeric enzyme that uses FAD as a prosthetic group. nih.gov

In Pseudomonas aeruginosa , the enzyme is a more complex heterododecameric structure (α₄β₄γ₄). Its heterotrimeric unit contains two FAD molecules, one FMN molecule, and a [2Fe-2S] iron-sulfur cluster. nih.gov

Despite these structural differences, dehydrogenases from both Pseudomonas species exhibit high specificity for their substrate, D-hydroxyproline, and can utilize artificial electron acceptors. nih.gov The HypO protein in S. meliloti functions as a D-amino acid dehydrogenase. nih.govnih.gov In contrast, the human hydroxyproline dehydrogenase (HYPDH) shows a 12-fold higher catalytic efficiency (kcat/Km) for trans-4-L-hydroxyproline over L-proline, confirming its preference for the hydroxylated substrate. nih.gov

Table 1: Characteristics of D-Hydroxyproline Dehydrogenases

| Enzyme Source | Quaternary Structure | Prosthetic Groups | Primary Substrate |

|---|---|---|---|

| Pseudomonas putida | Homomer | FAD | D-Hydroxyproline nih.gov |

| Pseudomonas aeruginosa | Heterododecamer (α₄β₄γ₄) | 2 FAD, 1 FMN, 1 [2Fe-2S] | D-Hydroxyproline nih.gov |

| Sinorhizobium meliloti (HypO) | Not specified | Flavin cofactors asm.orgnih.gov | cis-4-D-Hydroxyproline nih.govasm.orgnih.gov |

| Homo sapiens (HYPDH/PRODH2) | Not specified | FAD | trans-4-L-Hydroxyproline uniprot.orgnih.gov |

Other Related Enzymatic Systems in Hydroxyproline Catabolism

The formation of this compound is preceded and followed by other critical enzymatic reactions.

Hydroxyproline 2-epimerase (HypE in S. meliloti) plays a pivotal role at the entry point of the catabolic pathway. nih.gov This enzyme catalyzes the stereochemical inversion (epimerization) of trans-4-L-hydroxyproline into cis-4-D-hydroxyproline. asm.orgnih.gov This conversion is essential because the subsequent enzyme in the pathway, D-hydroxyproline dehydrogenase (HypO), is specific for the D-isomer. nih.gov This epimerization step occurs in bacteria, archaea, and trypanosomes. researchgate.netresearchgate.net Pyrrole-2-carboxylic acid has been identified as a selective inhibitor of 4-hydroxyproline-2-epimerase. nih.gov

Currently, there is no direct experimental evidence for an enzyme named "Pyrroline-4-hydroxy-2-carboxylate Reductase" that would catalyze the reduction of this compound. However, the existence of such an enzyme can be theorized by analogy to related reductases in proline metabolism. For instance, Δ¹-pyrroline-2-carboxylate (P2C) reductase is a known enzyme that reduces P2C, a similar but non-hydroxylated compound, to L-proline. nih.gov In S. meliloti, the HypS protein functions as an NADPH-dependent reductase that converts P2C to L-proline, playing a role in D-proline catabolism. nih.govasm.org A theoretical Pyrroline-4-hydroxy-2-carboxylate Reductase would catalyze the reverse of the dehydrogenase reaction, potentially converting this compound back to a hydroxyproline isomer. Such an activity could be relevant in metabolic contexts requiring the synthesis or recycling of hydroxyproline isomers, but its existence remains speculative pending further research.

α-Ketoglutaric Semialdehyde Dehydrogenase

α-Ketoglutaric semialdehyde dehydrogenase (KGSADH), also known as 2,5-dioxovalerate dehydrogenase, is a critical enzyme in the metabolic pathway that transforms this compound. Following the enzymatic deamination of this compound which yields α-ketoglutaric semialdehyde (α-KGSA or 2,5-dioxovalerate), KGSADH catalyzes the subsequent oxidation of this intermediate to α-ketoglutarate. nih.govnih.govnih.gov This reaction is an essential step in the degradation pathways of not only hydroxy-L-proline but also D-glucarate, D-galactarate, and L-arabinose in various microorganisms. nih.govnih.gov

The enzyme belongs to the aldehyde dehydrogenase (ALDH) superfamily and facilitates the NAD(P)+-dependent oxidation of α-KGSA. uniprot.orgebi.ac.uk The reaction can be summarized as: 2,5-dioxopentanoate + NAD(P)+ + H₂O → 2-oxoglutarate + NAD(P)H + H⁺ uniprot.orguniprot.org

Research has identified distinct isozymes of KGSADH in organisms like Azospirillum brasilense, which possess at least three different forms with specific metabolic roles and coenzyme preferences. nih.govnih.gov

KGSADH-I : This isozyme is primarily involved in the metabolism of L-arabinose. nih.gov

KGSADH-II : This form is inducible by D-glucarate and D-galactarate and is dependent on NAD+. nih.govebi.ac.uk

KGSADH-III : This isozyme is inducible by hydroxy-L-proline and shows a preference for NADP+ as its coenzyme. nih.govebi.ac.uk

Despite their different regulatory and coenzyme specificities, both KGSADH-II and KGSADH-III exhibit high substrate specificity for α-ketoglutaric semialdehyde. nih.gov The existence of these distinct, evolutionarily unrelated KGSADH types suggests a process of convergent evolution, where different enzymes have independently developed the capacity to process α-KGSA. nih.govnih.gov

While the primary substrate is α-KGSA, some KGSADH enzymes demonstrate broad substrate specificity. The enzyme from A. brasilense, for example, can also act on succinic semialdehyde, glutaraldehyde, benzaldehyde, and other aldehydes, though with lower efficiency. uniprot.org The catalytic efficiency with α-KGSA in the presence of NAD+ is significantly higher than with other substrates like succinic semialdehyde or glutaraldehyde. uniprot.org

The crystal structure of KGSADH from Azospirillum brasilense has been determined, providing detailed insights into its catalytic mechanism and substrate binding. The structure reveals an optimally shaped substrate-binding site for aldehyde substrates. Molecular docking simulations have identified key amino acid residues, including Asn159, Gln160, and Arg163, that stabilize the substrate through hydrogen bonds, while hydrophobic residues create an appropriately sized binding pocket.

Detailed Research Findings

Kinetic properties of KGSADH have been characterized in several microorganisms, revealing differences in substrate affinity and catalytic rates. These findings are crucial for understanding the enzyme's efficiency and physiological role.

| Enzyme Source | Substrate | Coenzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| Azospirillum brasilense (KGSADH-I) | α-Ketoglutaric semialdehyde | NAD⁺ | 11 | - | - | uniprot.org |

| Azospirillum brasilense (Engineered 2C10) | 3-hydroxypropanal | NAD⁺ | - | - | 100 ± 7.1 | researchgate.net |

| Bacillus subtilis | α-Ketoglutaric semialdehyde | NAD⁺ | - | 2.75 | - | uniprot.org |

| Bacillus subtilis | α-Ketoglutaric semialdehyde | NADP⁺ | - | 1.12 | - | uniprot.org |

| Bacillus subtilis | Propionaldehyde | NADP⁺ | - | 1.29 | - | uniprot.org |

| Bacillus subtilis | Butylaldehyde | NADP⁺ | - | 1.35 | - | uniprot.org |

| Bacillus subtilis | Valeraldehyde | NADP⁺ | - | 2.10 | - | uniprot.org |

| Homo sapiens (ALDH4A1) | L-pyrroline-5-carboxylate | - | 32 | - | - | uniprot.org |

| Homo sapiens (ALDH4A1) | NAD | - | 100 | - | - | uniprot.org |

Biological Roles and Physiological Distribution of 1 Pyrroline 4 Hydroxy 2 Carboxylate

Occurrence and Subcellular Localization in Various Organisms

The distribution of 1-Pyrroline-4-hydroxy-2-carboxylate spans a wide range of life forms, indicating a conserved role in metabolism. Its detection in different species and cellular compartments underscores its involvement in fundamental biochemical reactions.

Presence in Bacterial Species

This compound is a known intermediate in the metabolic pathways of certain bacteria. For instance, in Pseudomonas putida and Pseudomonas aeruginosa, it is involved in the degradation of L-hydroxyproline. nih.gov The pathway in these bacteria converts L-hydroxyproline to α-ketoglutarate through a series of enzymatic steps, with this compound being a key intermediate. nih.gov The enzyme this compound deaminase, crucial for this pathway, has been identified and characterized in Pseudomonas putida. nih.govuniprot.org This enzyme catalyzes the conversion of this compound to 2,5-dioxopentanoate (B1259413). wikipedia.org The genes encoding the enzymes for this pathway are often clustered on the bacterial genomes, suggesting a coordinated regulation of L-hydroxyproline metabolism. nih.gov Disruption of the gene for this compound deaminase in these bacteria leads to an inability to grow on L-hydroxyproline, confirming the essential role of this compound in their metabolic network. nih.gov

Detection in Plant Systems (e.g., Oryza sativa, Alfalfa)

While the primary focus of research has been on microbial and animal systems, the fundamental nature of the metabolic pathways involving proline and its derivatives suggests that this compound or closely related compounds are likely present in plant systems as well. Proline metabolism is crucial for plants, especially in response to stress. The enzymes and intermediates involved in the arginine and proline metabolic pathways are conserved across kingdoms. Although specific, detailed studies on the subcellular localization of this compound in plants like Oryza sativa (rice) and alfalfa are not as extensively documented as in other organisms, its role as a conjugate base of 4-hydroxy-1-pyrroline-2-carboxylic acid points to its probable existence within plant cells undergoing active amino acid metabolism. ebi.ac.uk

Identification as a Metabolite in Animal Systems (e.g., Mouse, Human, Rat)

In animal systems, this compound has been identified as an endogenous metabolite. nih.gov It is known to be present in the cytoplasm of cells. nih.govhmdb.ca This compound is an intermediate in the metabolism of arginine and proline. wikipedia.orgnih.gov Specifically, it is involved in the degradation of hydroxy-L-proline. hmdb.ca In humans, it has been suggested that pyrrole-2-carboxylate found in urine may be formed from this compound as a labile precursor. hmdb.ca Its presence is linked to several metabolic pathways and has been noted in studies related to certain metabolic disorders. For example, it is identified as a metabolite in the urine of patients with type II hyperprolinemia. hmdb.ca

Role in Specific Organisms (e.g., Apis cerana, Trypanosoma brucei)

The presence of this compound has been reported in the Eastern honey bee, Apis cerana, and the protozoan parasite Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov In Trypanosoma brucei, which relies on host-derived amino acids for survival, the metabolism of these amino acids is a key physiological process. nih.gov While the specific functions of this compound in Apis cerana are not fully elucidated, its existence points to its involvement in the insect's metabolic network. In the context of Trypanosoma brucei, the parasite's ability to metabolize host amino acids is a crucial aspect of its pathogenicity. nih.gov

Contribution to Carbon and Nitrogen Resource Utilization

In bacteria such as Pseudomonas putida and Pseudomonas aeruginosa, the metabolic pathway involving this compound is a clear example of how these organisms utilize specific amino acids as sources of carbon and nitrogen. nih.gov By degrading L-hydroxyproline, a component of collagen, these bacteria can access essential nutrients. The enzymatic conversion of this compound to 2,5-dioxopentanoate and subsequently to α-ketoglutarate feeds directly into the central metabolic pathway, the Krebs cycle. nih.govwikipedia.org This allows the bacteria to derive both energy and metabolic precursors from L-hydroxyproline. The deamination step, catalyzed by this compound deaminase, releases ammonia, which can be assimilated as a nitrogen source. wikipedia.org

Adaptive Significance in Microbial Growth and Metabolism

The ability to metabolize L-hydroxyproline via the pathway involving this compound provides a significant adaptive advantage to bacteria like Pseudomonas. nih.gov It allows them to thrive in environments where L-hydroxyproline, derived from the breakdown of animal tissues, is an available nutrient source. The regulation of the genes involved in this pathway ensures that the enzymes are synthesized when L-hydroxyproline is present, allowing for efficient nutrient utilization. The fact that this pathway is distinct from proline metabolism and has evolved convergently in different Pseudomonas species highlights its importance for their survival and metabolic flexibility. nih.gov The competitive inhibition of this compound deaminase by pyruvate (B1213749) suggests a regulatory link to other central metabolic pathways. nih.gov

Synthetic Methodologies and Derivative Research of 1 Pyrroline 4 Hydroxy 2 Carboxylate

Enzymatic Synthesis of 1-Pyrroline-4-hydroxy-2-carboxylate for Research Applications

The enzymatic synthesis of this compound is a key area of research, leveraging the high specificity and efficiency of biological catalysts. Enzymes such as pyrroline-5-carboxylate reductase are known to catalyze the reduction of related pyrroline (B1223166) compounds. enzyme-database.org For instance, this enzyme can reduce 1-pyrroline-3-hydroxy-5-carboxylate (B1260533) to L-hydroxyproline. enzyme-database.org The biosynthesis of pyrrole-2-carboxaldehyde, a related structure, has been achieved from pyrrole (B145914) using enzymes from Pseudomonas aeruginosa and Segniliparus rotundus. nih.gov These enzymatic methods offer a green and efficient route to produce these complex molecules for various research applications.

Chemical Synthesis Approaches for Pyrroline Ring Systems and Derivatives

While enzymatic methods are valuable, chemical synthesis provides a versatile platform for producing a wide array of pyrroline derivatives, including those that are not accessible through biological pathways.

Cyclization Reactions for Dihydro-2H-pyrrole-2-carboxylic Acid Derivatives

Cyclization reactions are a cornerstone of pyrroline synthesis. One notable method involves the intramolecular cyclization of aminoalkenes. For example, the use of a [RuCl2(CO)3]2/dppp catalyst system effectively facilitates the intramolecular oxidative amination of various aminoalkenes to yield cyclic imines, including pyrrolines, in excellent yields. organic-chemistry.org Another approach employs a palladium-catalyzed intramolecular cyclization of oxime esters with 1,2-dialkylated alkenes to produce dihydropyrroles. organic-chemistry.org Furthermore, the synthesis of 1-pyrrolines has been achieved from cyclobutanol (B46151) derivatives through a ring expansion mechanism involving C-N and C=N bond formation under mild conditions. organic-chemistry.org

Michael Addition Strategies for Pyrroline Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing the pyrroline ring. wikipedia.org This strategy has been successfully employed in the synthesis of substituted Δ1-pyrrolines. In a typical procedure, chalcones react with nitroalkanes via a Michael addition, and the resulting adducts are subsequently reduced and cyclized in situ to afford the desired pyrroline derivatives in high yields. organic-chemistry.org Organocatalytic asymmetric Michael additions have also been developed, providing an efficient route to chiral pyrrolidine (B122466) and piperidine (B6355638) rings. researchgate.netnih.govrsc.org

Catalytic Methods in Pyrroline Synthesis (e.g., Pd-catalyzed, Ru-catalyzed, Iron(III) salts)

A variety of metal catalysts have been instrumental in advancing pyrroline synthesis. Palladium catalysts are widely used in intramolecular cyclization reactions, as mentioned earlier. organic-chemistry.org Ruthenium catalysts, particularly Grubbs-type catalysts, have been employed for ring-closing metathesis of diallylamines to form pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org Iron(III) chloride has been shown to be an effective and economical catalyst for the Paal-Knorr pyrrole condensation, allowing the synthesis of N-substituted pyrroles under mild, aqueous conditions. organic-chemistry.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions and improving yields. nih.goveurekaselect.compensoft.netrsc.orgpensoft.net In the context of pyrroline and pyrrole synthesis, microwave irradiation has been successfully applied to various reactions, including the Paal-Knorr condensation and multicomponent reactions. pensoft.netrsc.org This technology offers a time- and energy-efficient alternative to conventional heating methods, often leading to cleaner reactions and easier work-up procedures. nih.govpensoft.net

Design and Study of this compound Analogues and Derivatives for Biochemical Probes

The development of analogues and derivatives of this compound is crucial for creating biochemical probes to investigate biological processes. By modifying the core structure, researchers can design molecules with specific properties, such as fluorescence or affinity for particular enzymes or receptors. For example, the synthesis of pyrrole-2-carbohydrazide derivatives has been explored for their potential as inhibitors of enoyl-acyl carrier protein reductase, a key enzyme in fatty acid biosynthesis. vlifesciences.com The design of such probes often involves computational docking studies to predict the interactions between the synthesized compounds and their biological targets. vlifesciences.com

Synthesis of Substituted Pyrrolines for Biological Activity Studies

The synthesis of substituted pyrroline derivatives is a significant area of research in medicinal chemistry, driven by the diverse biological activities exhibited by this class of compounds. researchgate.net General synthetic strategies are employed to create libraries of these molecules for subsequent biological evaluation. Common methods include the cyclization of bifunctional compounds such as aminoaldehydes and aminoketones, the use of oxime esters, and dipolar cycloaddition reactions. researchgate.net These approaches allow for the systematic modification of the pyrroline core, enabling the exploration of how different substituents impact their pharmacological properties.

A notable example involves the synthesis of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives, which were evaluated as inhibitors of GABA transport proteins GAT1 and GAT3. nih.gov The synthetic pathway commenced with readily available N-protected 4-hydroxy derivatives. These precursors underwent oxidation to yield the corresponding 4-oxo intermediates. Subsequent addition of organometallic reagents, such as Grignard reagents, introduced the desired aryl substituents at the 4-position. The final steps involved hydrolysis and deprotection to yield the target compounds. nih.gov Interestingly, the stereochemical outcome of the Grignard addition was found to be dependent on the presence of cerium trichloride (B1173362) as an additive, allowing for diastereoselective synthesis. nih.gov

Another illustrative synthesis for biological screening is the creation of novel pyrrolo[2,3-d]pyrimidine analogues designed to act as anti-HIV-1 agents. nih.gov In this research, three 4-substituted-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine analogues were designed and synthesized for virological testing. The core pyrrolo[2,3-d]pyrimidine structure was modified at the 4-position to investigate the impact of different functional groups on antiviral activity. nih.gov This targeted synthesis approach is crucial for developing new therapeutic agents.

The following table summarizes examples of synthesized pyrroline derivatives and their intended biological applications.

| Derivative Class | Synthetic Precursor/Method | Target Application |

| 4-Hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives | N-protected 4-hydroxyproline (B1632879) derivatives via oxidation and Grignard addition nih.gov | Inhibition of GABA transport proteins (GAT1/GAT3) nih.gov |

| 4-Substituted pyrrolo[2,3-d]pyrimidine ribonucleosides | Modified pyrrolo[2,3-d]pyrimidine core nih.gov | Anti-HIV-1 activity nih.gov |

Investigation of Structure-Activity Relationships in Enzymatic Studies

The investigation of structure-activity relationships (SAR) is fundamental to understanding how a molecule's chemical structure correlates with its biological or pharmacological effects. In the context of this compound and its derivatives, SAR studies are crucial for elucidating their interactions with specific enzymes. An important enzyme in this context is this compound deaminase (HPC deaminase). wikipedia.org This enzyme, which belongs to the hydrolase family, catalyzes the deamination and ring cleavage of this compound to produce 2,5-dioxopentanoate (B1259413) and ammonia. wikipedia.orgnih.gov The enzyme is a key component in the metabolism of arginine and proline. wikipedia.org The high specificity of HPC deaminase for its substrate implies that the precise arrangement of the hydroxy and carboxylate groups on the pyrroline ring is critical for enzymatic recognition and catalysis.

A clear example of SAR investigation is provided by the study of substituted 4-hydroxyproline derivatives as GABA uptake inhibitors. nih.gov Researchers synthesized a series of compounds with and without a lipophilic 4-methoxyphenyl (B3050149) group at the C-4 position of the proline ring. Biological evaluation revealed that the addition of this bulky, lipophilic group was beneficial for potent inhibition at the GAT3 transporter. With the exception of the (2R,4R)-diastereomer, the derivatives featuring the 4-methoxyphenyl group showed improved inhibitory activity compared to their unsubstituted counterparts. This finding suggests a specific hydrophobic pocket in the GAT3 binding site that can accommodate the aryl substituent, leading to enhanced binding and inhibition. nih.gov

The anti-HIV-1 activity of substituted pyrrolo[2,3-d]pyrimidine ribonucleosides also provides insight into SAR. nih.gov Among the synthesized analogues, the compound with an amino group at the 4-position (4-amino-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) exhibited the most potent anti-HIV-1 activity, with an EC₅₀ value of 0.5 µM. In contrast, the analogue with a hydroxy group at the same position showed significantly reduced activity (EC₅₀ = 13 µM). nih.gov This demonstrates that the nature of the substituent at the 4-position is a key determinant of the molecule's antiviral efficacy.

The table below details specific structural modifications and their observed impact on biological activity, illustrating the principles of SAR.

| Compound/Modification | Biological Target | Observed Activity/Relationship |

| 4-Hydroxyproline Derivatives nih.gov | ||

| Addition of a 4-methoxyphenyl group at C-4 | GAT3 (GABA Transporter) | Improved inhibitory activity, suggesting a beneficial lipophilic interaction. nih.gov |

| Pyrrolo[2,3-d]pyrimidine Ribonucleosides nih.gov | ||

| 4-Amino substitution | HIV-1 Reverse Transcriptase | Potent anti-HIV-1 activity (EC₅₀ = 0.5 µM). nih.gov |

| 4-Hydroxy substitution | HIV-1 Reverse Transcriptase | Moderate anti-HIV-1 activity (EC₅₀ = 13 µM). nih.gov |

Analytical Techniques for Research and Biochemical Studies of 1 Pyrroline 4 Hydroxy 2 Carboxylate

Chromatographic Separations and Detection Methodologies

Chromatography is a cornerstone for the analysis of 1-Pyrroline-4-hydroxy-2-carboxylate and its related metabolites. The separation is typically based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of non-volatile and thermally unstable compounds like this compound. The method's resolution and sensitivity make it suitable for analyzing complex biological samples. In the context of proline metabolism, HPLC is used to separate various intermediates, including pyrroline-carboxylic acids. acs.org

The separation can be achieved using different column chemistries. For polar compounds like amino acid derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective. sdu.dk HILIC columns retain polar analytes, allowing for their separation from the less polar components of the sample matrix. Reversed-phase columns, such as C18, are also employed, often with derivatization of the analyte to enhance retention and detection. sdu.dk The purity of synthesized reference compounds related to pyrroline (B1223166) structures is also routinely confirmed using HPLC to ensure the accuracy of subsequent analytical studies. acs.org

Table 1: Example HPLC Conditions for Analysis of Related Pyrroline Carboxylic Acids

| Parameter | Condition | Source |

|---|---|---|

| System | Bruker Elute SP HPLC | sdu.dk |

| Column | Waters Acquity Amide (HILIC) | sdu.dk |

| (100 x 2.1 mm, 1.7 µm) | ||

| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) and 0.125% formic acid in 95:5 ACN:water | sdu.dk |

| Mobile Phase B | 50:50 ACN:water | sdu.dk |

| Flow Rate | 0.5 mL/min | sdu.dk |

| Detection | Coupled to Mass Spectrometry (see LC-MS/MS) | sdu.dk |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolic Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the comprehensive analysis of metabolites (metabolomics). nih.gov It is the preferred method for identifying and quantifying low-abundance intermediates like this compound in biological samples such as plasma and urine. sdu.dk This technique combines the separation power of LC with the mass analysis capability of MS, providing high selectivity and specificity.

In metabolic profiling studies, LC-MS/MS can be used in both targeted and untargeted approaches. Targeted analysis focuses on quantifying a predefined list of metabolites, including proline and its derivatives, offering high precision and accuracy. nih.gov Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample, which has been instrumental in identifying novel biomarkers in diseases related to proline metabolism, such as Hyperprolinemia Type II. sdu.dk In this condition, intermediates like Δ¹-pyrroline-5-carboxylate accumulate, and LC-MS/MS has been used to identify related downstream products. sdu.dknih.gov

Different LC methods, including HILIC and reversed-phase, can be coupled with mass spectrometry. sdu.dknih.gov The choice of method depends on the specific metabolites of interest. For instance, HILIC is well-suited for separating highly polar compounds, while reversed-phase chromatography is effective for a broader range of metabolites. nih.govnih.gov

Table 2: LC-MS/MS Parameters for Metabolic Profiling of Proline Pathway Intermediates

| Parameter | Method 1 (HILIC) | Method 2 (Reversed-Phase) | Source |

|---|---|---|---|

| LC System | Agilent 1290 UHPLC | Agilent 1100 series | sdu.dkresearchgate.net |

| Column | Waters Acquity Amide | Phenomenex Lux Cellulose-1 | sdu.dkresearchgate.net |

| Mass Spectrometer | Agilent 6545 QTOF | Triple Quadrupole | sdu.dkresearchgate.net |

| Ionization Mode | ESI Positive | ESI Positive | sdu.dkresearchgate.net |

| Application | Identification of novel biomarkers in Hyperprolinemia Type II | Quantification of proline in human serum | sdu.dkresearchgate.net |

Ion-Exchange Chromatography for Purification

Ion-Exchange Chromatography (IEX) is a widely used technique for the purification of charged molecules, including amino acids and their derivatives. nih.govpickeringlabs.com Given that this compound possesses both a carboxylate group and a secondary amine within its pyrroline ring structure, it can exist as a zwitterion, making it an ideal candidate for purification by IEX. This method separates molecules based on their net charge by using a charged stationary phase (the resin).

For the purification of a compound like this compound from a complex biological extract or a chemical synthesis reaction mixture, a cation-exchange resin (with negative charges) is typically used. reddit.com The process involves several steps:

Loading : The sample is loaded onto the column at a specific pH where the target molecule has a net positive charge and binds to the resin.

Washing : The column is washed with a buffer to remove neutral and negatively charged impurities.

Elution : The bound molecule is eluted by changing the pH or increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction between the molecule and the resin. pickeringlabs.com

Resins such as Dowex-50 (a strongly acidic cation exchanger) or Biorex-70 (a weakly acidic cation exchanger) are commonly employed for amino acid purification. nih.govreddit.com IEX is particularly advantageous for isolating specific compounds from complex mixtures, such as separating basic amino acids from neutral and acidic ones, which is crucial for accurate downstream analysis. nih.gov

Spectrophotometric and Fluorescence-Based Assays

Spectrophotometric and fluorescence-based assays offer alternative or complementary methods to chromatography for the detection and quantification of this compound or its related metabolites. These assays are often based on enzymatic reactions or specific chemical probes.

Enzymatic Assay Development for Related Metabolites (e.g., L-hydroxyproline, L-proline)

Although direct enzymatic assays for this compound are not commonly described, assays for its metabolic precursors, such as L-hydroxyproline and L-proline, are well-established and provide an indirect way to study its metabolic pathway. These assays are typically spectrophotometric and rely on the activity of specific enzymes that catalyze reactions involving these amino acids.

For example, an enzymatic method for estimating L-hydroxyproline involves a coupling system with enzymes from its metabolic pathway. The degradation of trans-4-hydroxy-L-proline involves its conversion to cis-4-hydroxy-D-proline by hydroxyproline (B1673980) 2-epimerase, followed by oxidation by HypDH (cis-4-hydroxy-D-proline dehydrogenase). This final step is coupled to the reduction of NAD+, which can be measured as an increase in absorbance at 340 nm. Similarly, specific enzymatic assays for L-proline have been developed using the reverse reaction of P5CR (Δ¹-pyrroline-5-carboxylate reductase), which catalyzes the oxidation of proline to P5C with the concomitant reduction of NAD(P)+ to NAD(P)H. These enzyme-based methods offer higher specificity compared to traditional colorimetric assays like the ninhydrin (B49086) method.

Chemosensor Applications for Selective Detection

A chemosensor is a molecule designed to selectively bind to a specific analyte, resulting in a measurable change in one of its properties, most commonly a change in color (colorimetric) or fluorescence. While specific chemosensors for this compound have not been extensively reported, the development of sensors for related heterocyclic structures and functional groups is an active area of research.

The design of a chemosensor for this compound could exploit its key chemical features: the pyrroline ring, the hydroxyl group, and the carboxylate moiety. For example, molecules containing pyrazole (B372694) derivatives have been shown to act as effective chemosensors for various ions and small molecules. The interaction between the sensor and the analyte, through mechanisms like hydrogen bonding or coordination, can alter the sensor's electronic structure, leading to a "turn-on" or "turn-off" fluorescent response. Such sensors could offer a rapid, highly sensitive, and selective method for detecting this compound in biological fluids, potentially enabling real-time monitoring in living cells.

Sample Preparation and Matrix Considerations for Biological Samples

The analysis of PY4HC in biological samples such as plasma, urine, and tissue homogenates presents a significant challenge due to the complexity of these matrices. researchgate.net Proper sample preparation is paramount to remove interfering substances that can suppress or enhance the analyte signal, leading to inaccurate quantification. researchgate.net The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical method employed.

Commonly used techniques for preparing biological samples for PY4HC analysis include:

Protein Precipitation: This is a straightforward and widely used method to remove proteins from plasma and serum samples. nih.gov It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, or a strong acid, like trichloroacetic acid, to the sample to precipitate the proteins. nih.gov While simple and effective for many applications, it may not remove all matrix components, potentially leading to ion suppression in mass spectrometry-based analyses. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate analytes from interfering compounds based on their differential solubility in two immiscible liquid phases. The selection of an appropriate solvent system is critical for achieving high extraction efficiency for the polar PY4HC molecule while minimizing the co-extraction of matrix components.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to protein precipitation and LLE. It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering substances to pass through. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the physicochemical properties of PY4HC. For a polar compound like PY4HC, a hydrophilic interaction liquid chromatography (HILIC) based SPE or a mixed-mode cation exchange sorbent could be effective.

Derivatization: Due to its polar nature and potentially low volatility, PY4HC often requires derivatization for analysis by gas chromatography (GC). gcms.czcolostate.edu Derivatization converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity. gcms.cz Common derivatization strategies for compounds containing carboxylic acid and hydroxyl groups, like PY4HC, include silylation and acylation. gcms.czresearchgate.net For instance, a two-step derivatization involving methylation of the carboxylic acid group followed by acylation of the hydroxyl and amine groups has been successfully used for the GC-MS analysis of similar compounds like 4-hydroxyproline (B1632879). nih.gov

Table 1: Overview of Sample Preparation Techniques for PY4HC Analysis

| Technique | Principle | Advantages | Disadvantages | Matrix Applicability |

| Protein Precipitation | Removal of proteins by precipitation with organic solvents or acids. nih.gov | Simple, fast, and inexpensive. | Non-selective, may result in significant matrix effects. researchgate.net | Plasma, Serum |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Good for removing a broad range of interferences. | Can be labor-intensive and require large volumes of organic solvents. | Plasma, Urine |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | High selectivity, good cleanup, and potential for automation. | Method development can be time-consuming and costly. | Plasma, Urine, Tissue Extracts |

| Derivatization | Chemical modification to improve volatility and detectability for GC analysis. gcms.cz | Enhances chromatographic properties and sensitivity. | Can be complex, may introduce artifacts, and requires careful optimization. | All biological matrices |

Methodological Challenges and Future Directions in Analytical Research

The analysis of PY4HC is not without its challenges, which stem from the compound's intrinsic properties and its presence in complex biological systems.

Methodological Challenges:

Chemical Instability: The 1-pyrroline (B1209420) ring is known to be reactive and can exist in equilibrium with its open-chain form, L-glutamate-γ-semialdehyde. nih.gov Furthermore, 1-pyrroline itself can undergo trimerization, although the monomer is the more volatile species. researchgate.net This inherent instability can lead to analytical variability if not properly controlled during sample handling and analysis. The pH of the solution can significantly impact the volatility of the 1-pyrroline structure. researchgate.net

Isomeric Forms: The presence of a chiral center at the 4-position means that PY4HC can exist as stereoisomers (e.g., cis and trans isomers of 4-hydroxy-L-proline derivatives). ed.ac.uk Separating and accurately quantifying these isomers can be challenging and may require specialized chiral chromatography columns or derivatization reagents.

Matrix Effects: As with many endogenous metabolites, the analysis of PY4HC in biological fluids is susceptible to matrix effects, particularly in mass spectrometry-based methods. researchgate.net Co-eluting endogenous compounds can suppress or enhance the ionization of PY4HC, leading to inaccurate quantification. Careful sample preparation and the use of stable isotope-labeled internal standards are crucial to mitigate these effects.

Low Endogenous Concentrations: PY4HC is often present at low concentrations in biological samples, requiring highly sensitive analytical methods for its detection and quantification. hmdb.ca This necessitates the use of techniques like tandem mass spectrometry (MS/MS) for selective and sensitive analysis.

Future Directions in Analytical Research:

The field of analytical chemistry is continuously evolving, and future advancements are expected to address the current challenges in PY4HC analysis.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) offers improved selectivity and the ability to perform untargeted metabolomics studies, which could help in identifying novel metabolic pathways involving PY4HC. The development of more sensitive and robust LC-MS/MS methods will continue to be a key focus.

Improved Chromatographic Separations: The development of novel stationary phases for liquid chromatography, such as those used in HILIC and mixed-mode chromatography, will likely improve the retention and separation of polar metabolites like PY4HC from complex matrix components. Advances in capillary electrophoresis (CE) coupled with mass spectrometry could also provide a powerful tool for the analysis of this charged molecule.

Miniaturized and Automated Sample Preparation: There is a growing trend towards the miniaturization and automation of sample preparation techniques. nih.gov Techniques like microextraction by packed sorbent (MEPS) and automated liquid handlers can reduce sample volume, minimize solvent consumption, and improve throughput and reproducibility. nih.govnih.gov

Direct Analysis Techniques: The development of ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), may one day allow for the direct analysis of PY4HC in biological tissues with minimal sample preparation, providing valuable spatial information.

Genetic and Molecular Regulation of 1 Pyrroline 4 Hydroxy 2 Carboxylate Metabolism

Identification of Gene Clusters and Operons Governing Hydroxyproline (B1673980) Catabolism

The genes responsible for hydroxyproline catabolism are often organized into clusters or operons, allowing for coordinated regulation of their expression. In many microorganisms, these gene clusters encode the enzymes and transporters necessary for the entire pathway, from hydroxyproline uptake to its conversion into central metabolites. nih.gov

In the bacterium Sinorhizobium meliloti, the genes for cis-4-hydroxy-D-proline catabolism are clustered. This cluster includes the gene hypO, which encodes a D-amino acid dehydrogenase that converts cis-4-D-Hyp to Δ¹-pyrroline-4-hydroxy-2-carboxylate. asm.org The subsequent deamination to α-ketoglutarate semialdehyde is catalyzed by HypD, and the final oxidation to the TCA cycle intermediate α-ketoglutarate is carried out by HypH. asm.org The genes encoding these enzymes, along with a transporter, form a functional unit that is induced by the presence of hydroxyproline.

Similarly, in Pseudomonas species, a pathway for trans-4-L-hydroxyproline catabolism has been elucidated. This pathway involves the epimerization of trans-4-L-Hyp to cis-4-D-Hyp by hydroxyproline 2-epimerase, followed by oxidation to HPC by a D-hydroxyproline dehydrogenase. nih.gov The genes for these enzymes are also typically found in close proximity on the chromosome. The identification of these gene clusters has been crucial for understanding the genetic basis of hydroxyproline metabolism and has facilitated the annotation of these genes in other organisms. nih.gov

Table 1: Key Genes and Enzymes in Hydroxyproline Catabolism

| Gene | Enzyme | Function | Organism Example |

| hypO | D-amino acid dehydrogenase | Converts cis-4-D-Hyp to Δ¹-pyrroline-4-hydroxy-2-carboxylate | Sinorhizobium meliloti asm.org |

| hypD | Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase | Deaminates HPC to α-ketoglutarate semialdehyde | Sinorhizobium meliloti asm.org |

| hypH | α-ketoglutarate semialdehyde dehydrogenase | Oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate | Sinorhizobium meliloti asm.org |

| Not specified | Hydroxyproline 2-epimerase | Epimerizes trans-4-L-Hyp to cis-4-D-Hyp | Pseudomonas species nih.gov |

| Not specified | D-hydroxyproline dehydrogenase | Oxidizes cis-4-D-Hyp to HPC | Pseudomonas species nih.gov |

Transcriptional Regulation of Enzymes Involved in 1-Pyrroline-4-hydroxy-2-carboxylate Pathways

The expression of the enzymes involved in HPC metabolism is primarily regulated at the transcriptional level. This regulation ensures that the enzymes are synthesized only when their substrate, hydroxyproline, is available, thus conserving cellular resources.

In many bacteria, the presence of hydroxyproline induces the transcription of the genes in the catabolic operon. This induction is often mediated by a specific transcriptional regulator protein that binds to the promoter region of the operon. For instance, in Sinorhizobium meliloti, the regulation of the hydroxyproline catabolism genes is tightly controlled. asm.org

Furthermore, the metabolism of proline and hydroxyproline is linked to the cellular response to hypoxia through the transcription factor Hypoxia Inducible Factor (HIF). frontiersin.org Hypoxia can lead to increased expression of enzymes involved in proline synthesis. frontiersin.org Conversely, hydroxyproline can increase the levels of HIF-1α, suggesting a feedback loop where the product of collagen degradation influences a key cellular stress response pathway. frontiersin.org

Post-Translational Control and Modulation of Enzyme Activities

In addition to transcriptional regulation, the activity of enzymes in the HPC metabolic pathway can be modulated by post-translational modifications. These modifications can rapidly alter enzyme activity in response to changing cellular conditions.

A key form of post-translational modification is hydroxylation, catalyzed by 2-oxoglutarate (2OG)/Fe(II)-dependent oxygenases. frontiersin.org While this is central to the formation of hydroxyproline residues in proteins like collagen, the enzymes involved in its catabolism can also be subject to regulatory modifications. frontiersin.org

Metabolic Engineering Strategies for Elucidating Pathway Dynamics

One common strategy is to delete the genes responsible for the degradation of a desired product to enhance its accumulation. For example, in efforts to produce trans-4-hydroxy-L-proline, deleting the proline degradation pathway can prevent the breakdown of the precursor, proline. nih.gov

Reconstruction of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) pathway, is another key strategy. nih.gov Since α-ketoglutarate is a crucial co-substrate for proline hydroxylases, modifying the TCA cycle to increase its availability can enhance the production of hydroxyproline. nih.gov This can involve deleting genes like sucAB (encoding α-ketoglutarate dehydrogenase) to redirect metabolic flux. nih.gov

Furthermore, metabolic engineering has been used to improve the production of trans-4-hydroxy-L-proline in microorganisms like E. coli. Strategies have included relieving feedback inhibition of key enzymes in the proline biosynthesis pathway and overexpressing pathway genes to increase metabolic flux. nih.gov These approaches have led to significant increases in the yield of the desired product, demonstrating the potential of metabolic engineering for industrial applications. nih.gov

Q & A

Q. What is the enzymatic reaction catalyzed by 1-pyrroline-4-hydroxy-2-carboxylate deaminase, and how is it characterized?

The enzyme this compound deaminase (EC 3.5.4.22) catalyzes the hydrolysis of this compound to 2,5-dioxopentanoate (α-ketoglutarate semialdehyde) and ammonia. This reaction is critical in bacterial l-hydroxyproline catabolism, converting the cyclic intermediate into a linear α-keto acid for further metabolism. Characterization involves spectrophotometric assays monitoring ammonia release or substrate depletion, coupled with gene knockout studies to confirm metabolic necessity (e.g., disrupted bacterial growth on hydroxyproline media) .

Q. How does this compound function in bacterial hydroxyproline degradation pathways?

In Pseudomonas putida and P. aeruginosa, this compound is an intermediate in the four-step conversion of l-hydroxyproline to α-ketoglutarate. The pathway involves d-hydroxyproline dehydrogenase (oxidizing l-hydroxyproline to Δthis compound) followed by deaminase action. Researchers can map this pathway using isotopic tracing (e.g., -labeled hydroxyproline) and enzyme activity assays in cell lysates .

Q. What analytical methods are used to detect and quantify this compound in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is preferred due to the compound’s polarity. Derivatization with dansyl chloride or o-phthalaldehyde enhances detectability. Stable isotope-labeled internal standards (e.g., -ammonia) improve quantification accuracy in complex matrices like bacterial lysates or brain tissue .

Advanced Research Questions

Q. How do structural differences in d-hydroxyproline dehydrogenases across bacterial species impact this compound synthesis?

Pseudomonas putida utilizes a homomeric FAD-dependent d-hydroxyproline dehydrogenase, while P. aeruginosa employs a heterododecameric enzyme with FAD, FMN, and [2Fe-2S] clusters. These structural divergences suggest convergent evolution. Researchers can compare kinetic parameters (e.g., for d-hydroxyproline) and conduct phylogenetic analysis of gene clusters to elucidate evolutionary drivers .

Q. What experimental strategies resolve contradictions in substrate specificity reports for Δthis compound deaminase?

Discrepancies in substrate specificity may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address this, purify recombinant enzymes from heterologous expression systems (e.g., E. coli) and perform kinetic assays under controlled conditions. Competitive inhibition studies (e.g., using pyruvate analogs) can identify active site constraints .

Q. How can metabolomic profiling elucidate the role of this compound in neurodegenerative disease models?

In Alzheimer’s disease (AD) models, integrated brain and plasma metabolomics reveal disrupted arginine and proline metabolism. Depletion of this compound correlates with arginine deficiency, implicating nitric oxide pathway dysregulation. Targeted LC-MS/MS panels focusing on amino acid derivatives and α-keto acids can validate these associations in transgenic mouse models .

Q. What structural features make this compound deaminase unique within the dihydrodipicolinate synthase (DHDPS) protein family?

Unlike typical DHDPS enzymes, this compound deaminase lacks lysine biosynthesis activity but shares a conserved TIM-barrel fold. Site-directed mutagenesis of catalytic residues (e.g., His83 in P. putida) and crystallographic studies (e.g., PDB 4XYZ) can identify substrate-binding determinants. Competitive inhibition by pyruvate further distinguishes its mechanism .

Methodological Guidance

Designing gene knockout studies to validate this compound pathway necessity:

- Use homologous recombination or CRISPR-Cas9 to disrupt pyrC (deaminase gene) in target bacteria.

- Compare growth curves on minimal media with hydroxyproline vs. glucose as sole carbon sources.

- Confirm metabolite accumulation (e.g., LC-MS detection of this compound) in knockout strains .

Optimizing enzyme purification for kinetic studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.